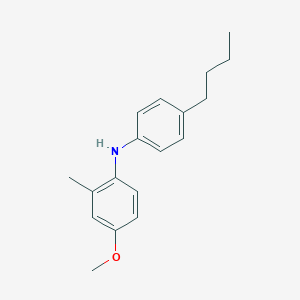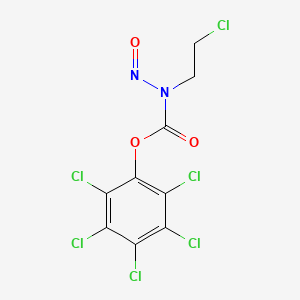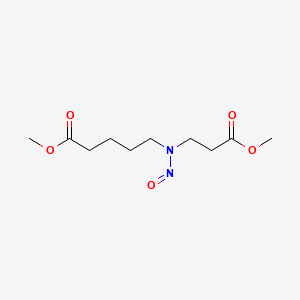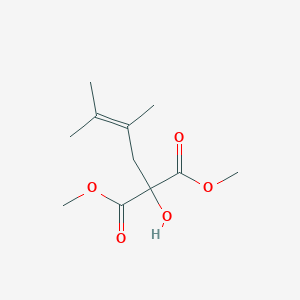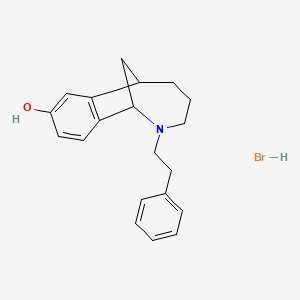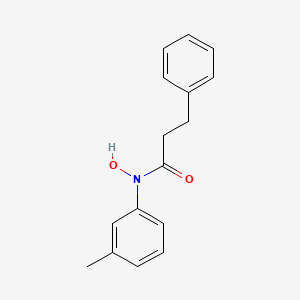![molecular formula C21H20N2 B14432364 5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline CAS No. 78531-01-8](/img/structure/B14432364.png)
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline is a heterocyclic compound that features a fused ring system combining benzimidazole and quinoline structures. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the cyclization of a phenyl-substituted diamine with a quinoline derivative. The reaction is often carried out in the presence of a catalyst such as palladium or copper, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be synthesized using reagents like sodium halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium halides, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced benzimidazole-quinoline compounds.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Quinolinyl-pyrazoles: These compounds also feature a quinoline moiety and are studied for their pharmacological properties.
Thiazoles: Although structurally different, thiazoles are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
78531-01-8 |
|---|---|
Fórmula molecular |
C21H20N2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
5-phenyl-1,2,3,4,5,6-hexahydrobenzimidazolo[1,2-a]quinoline |
InChI |
InChI=1S/C21H20N2/c1-2-8-15(9-3-1)17-14-21-22-18-11-5-7-13-20(18)23(21)19-12-6-4-10-16(17)19/h1-3,5,7-9,11,13,17H,4,6,10,12,14H2 |
Clave InChI |
RRBBIFZVMAZJGF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(CC3=NC4=CC=CC=C4N23)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
